2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
Overview
Description
“2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C7H13N3O . It is also known as “this compound hydrochloride” with a molecular weight of 191.66 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H . This code provides a unique identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 155.20 and a predicted boiling point of 325.9±42.0 °C . The compound has a predicted density of 1.24±0.1 g/cm3 .Scientific Research Applications
Synthesis and Molecular Structure Studies
One notable application of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is in the synthesis of various metal complexes. A study demonstrated the synthesis of pyrazolyl iron, cobalt, nickel, and palladium complexes using this compound. The research indicated that this compound can act as a monodentate or bidentate ligand depending on the metal center involved (Ainooson et al., 2011).
Multicomponent Reactions and Heterocyclic Compounds Synthesis
The compound has also been utilized in the synthesis of diverse and densely functionalized heterocyclic scaffolds. For example, it was involved in the eco-friendly multicomponent synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, highlighting its role in facilitating complex organic reactions (Brahmachari & Banerjee, 2014).
Applications in Coordination Chemistry
In coordination chemistry, this compound has been used to study the coordination behavior and binding properties with various metals such as Cu(II), Zn(II), Cd(II), and Pb(II). This research provided insights into the compound's ability to form monometallic and bimetallic complexes, highlighting its versatility in coordination chemistry (Njoroge et al., 2013).
Organic Synthesis and Catalysis
The compound is instrumental in organic synthesis and catalysis. For instance, it has been used in the synthesis of pyrazole and isoxazole compounds via ring closure-ring opening domino reactions. Such applications underscore its utility in creating bioactive compounds and derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).
Development of New Materials
This compound has also found applications in the development of new materials. Research on synthesizing and studying the optical properties of antipyrine derivatives thin films used this compound, indicating its potential in material science and engineering (El-Ghamaz et al., 2017).
Future Directions
While specific future directions for “2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol” were not found, the pharmacological significance of pyrazole-bearing compounds suggests potential areas of future research. These could include further exploration of their antileishmanial and antimalarial activities, as well as potential applications in other areas of pharmacology .
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGBSXKFZVVRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.